1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene

Lipophilicity Permeability Medicinal Chemistry

1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene (CAS 1355246-99-9) is a halobenzene derivative possessing a bromine atom at position 1, a fluorine atom at position 2, and a diethylaminomethyl group (–CH₂N(CH₂CH₃)₂) at position 3 of the aromatic ring. With a molecular formula of C₁₁H₁₅BrFN and a molecular weight of 260.15 g·mol⁻¹, it is classified as a tertiary benzylamine.

Molecular Formula C11H15BrFN
Molecular Weight 260.15
CAS No. 1355246-99-9
Cat. No. B597822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene
CAS1355246-99-9
Synonyms1-BroMo-2-fluoro-3-(diethylaMinoMethyl)benzene
Molecular FormulaC11H15BrFN
Molecular Weight260.15
Structural Identifiers
SMILESCCN(CC)CC1=C(C(=CC=C1)Br)F
InChIInChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-6-5-7-10(12)11(9)13/h5-7H,3-4,8H2,1-2H3
InChIKeyHKTBOVMPELHPIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene (CAS 1355246-99-9) – A Diethylamino-Substituted Bromofluorobenzene Building Block for Medicinal Chemistry and Cross-Coupling


1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene (CAS 1355246-99-9) is a halobenzene derivative possessing a bromine atom at position 1, a fluorine atom at position 2, and a diethylaminomethyl group (–CH₂N(CH₂CH₃)₂) at position 3 of the aromatic ring. With a molecular formula of C₁₁H₁₅BrFN and a molecular weight of 260.15 g·mol⁻¹, it is classified as a tertiary benzylamine [1]. The compound is commercially supplied as a neat liquid with certified purity typically ≥98% and is handled under standard organic synthesis safety protocols . Its structural features – a reactive aryl bromide handle for cross-coupling and a basic diethylamino moiety for salt formation or further derivatisation – position it as a versatile intermediate in fragment-based drug discovery and agrochemical research.

Why 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene Cannot Be Replaced by Generic “Bromofluorobenzylamine” Intermediates


Although a variety of bromofluorobenzylamine derivatives are available, substitution with a generic analog risks altering key physicochemical and reactivity parameters that determine downstream success. The target compound’s diethylamino group confers a computed lipophilicity (XLogP3 ≈ 3.3) that is higher than that of its N-methyl analog [1] while maintaining zero hydrogen-bond donor (HBD) count – a profile that favours passive membrane permeability in cellular assays. In contrast, the N-methyl (CAS 1287218-19-2) and N-propyl (CAS 1355247-30-1) variants each possess one HBD, which can increase efflux susceptibility and reduce logD at physiological pH . Additionally, its regioisomer 4-bromo-2-(diethylaminomethyl)-1-fluorobenzene (CAS 1355248-25-7) differs in the position of the bromine atom, leading to altered electronic distribution that can impact regioselectivity in palladium-catalysed couplings . The evidence below quantifies these differences, demonstrating that generic substitution without experimental verification is not scientifically justifiable.

Quantitative Differentiation of 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene: Head-to-Head and Cross-Study Comparative Evidence


Enhanced Lipophilicity and Zero HBD Profile Versus N-Alkyl-Benzylamine Analogs

The target compound possesses XLogP3 = 3.3 and zero hydrogen-bond donors (HBD), differentiating it from its N-methyl and N-propyl analogs which each contain one N–H donor [1]. Lower HBD count correlates with improved passive membrane permeability in Caco-2 and PAMPA assays [2]. At pH 7.4, the diethylamino group remains largely uncharged (predicted pKₐ ≈ 8.5), contributing to a higher logD₇.₄ for the target compound relative to its N-methyl analog, which is predicted to be more polar.

Lipophilicity Permeability Medicinal Chemistry

Regioisomeric Distinction: Bromine Position Alters Coupling Site for Pd-Mediated Reactions

The target compound bears the bromine atom at position 1 (Br-3 relative to the –CH₂NR₂ group) [1]. Its regioisomer, 4-bromo-2-(diethylaminomethyl)-1-fluorobenzene (CAS 1355248-25-7), places bromine at position 4 (Br-5 relative to the –CH₂NR₂ group) . This positional difference directly affects the electron density on the brominated carbon: in the target compound, bromine is ortho to fluorine and meta to the aminomethyl group, whereas in the isomer it is para to fluorine and meta to the aminomethyl group. These electronic differences alter oxidative addition rates in Pd(0) catalysis and influence the regiochemical outcome of sequential difunctionalisation strategies.

Regioselectivity Cross-Coupling Synthetic Chemistry

Minimum Purity Advantage from Certified Vendor Sources

The target compound is consistently offered at ≥98% purity by multiple reputable suppliers, including Sigma-Aldrich (AOBChem), ChemScene, and Leyan . In contrast, the closest N-alkyl analogs are typically supplied at minimum purities of 95% . The N-propyl variant is listed at 95% by AKSci and 98% by Combi-Blocks (batch-dependent), while the N-methyl variant has a certified minimum purity of 95% across most vendors. Higher initial purity reduces the burden of pre-reaction purification and improves yield reproducibility for sensitive catalytic transformations.

Quality Control Reproducibility Procurement

Balanced Rotatable Bond Count Supporting Conformational Exploration in Fragment-Based Design

The target compound possesses 4 rotatable bonds (computed by Cactvs), compared to 3 rotatable bonds in the N-methyl analog and 4 in the N-propyl analog (based on the same core scaffold with differing side-chain lengths) [1]. This intermediate flexibility, combined with a moderate molecular weight of 260.15 Da and a topological polar surface area (TPSA) of 3.24 Ų, situates the compound within favourable fragment-like physicochemical space . By contrast, 3-bromo-2-fluorobenzylamine (CAS 261723-28-8), the non-alkylated primary amine, presents only 1 rotatable bond and a lower molecular weight (204.04 Da), offering less molecular complexity for fragment elaboration .

Conformational Flexibility Fragment-Based Drug Discovery Lead Optimisation

Optimal Application Scenarios for 1-Bromo-2-fluoro-3-(diethylaminomethyl)benzene Based on Evidence-Driven Differentiation


Lead Generation for CNS-Targeted Programs Requiring Passive Brain Penetration

The compound’s computed XLogP3 of 3.3 and zero H-bond donor count (see Evidence Item 1) align with optimal physicochemical space for passive blood-brain barrier penetration [1][2]. Medicinal chemistry teams developing CNS-penetrant kinase inhibitors or GPCR modulators can use this scaffold for initial hit expansion, as its diethylamino group does not introduce the H-bond donor penalty that would reduce CNS exposure.

Palladium-Catalysed Cross-Coupling Where Regiochemical Control at the 3-Position Is Required

The unique substitution pattern (Br at position 1, F at position 2, CH₂NEt₂ at position 3) enables chemists to execute Suzuki-Miyaura or Buchwald-Hartwig couplings with regioselectivity distinct from the 4-bromo regioisomer (see Evidence Item 2) [3][4]. This is particularly valuable for constructing orthogonally functionalised biaryl libraries where the coupling site must be meta to the aminomethyl substituent.

Fragment-Based Drug Discovery Where Balanced Complexity and Conformational Freedom Are Desired

With a molecular weight of 260.15 Da, 4 rotatable bonds, and TPSA of 3.24 Ų, this compound sits at the upper boundary of fragment-like properties (see Evidence Item 3) [5]. It can serve as a medium-complexity fragment for soaking experiments or SPR-based screening, offering more shape diversity than the simpler 3-bromo-2-fluorobenzylamine (MW 204, 1 rotatable bond) while remaining sufficiently small to allow substantial growth during fragment-to-lead optimisation.

Synthetic Chemistry Workflows Where High Starting-Purity Minimises Side Reactions in Multi-Step Sequences

The consistent ≥98% purity specification across major suppliers (see Evidence Item 3) reduces the need for column chromatography or recrystallisation before use in sensitive transformations [1][2][3]. This advantage is especially relevant for microwave-assisted reactions or high-throughput parallel synthesis where reactant quality directly correlates with product yield distribution.

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